Cas no 3544-47-6 (2-Chloro-5-Methanesulfonylbenzene-1-Sulfonamide)
2-Chloro-5-Methanesulfonylbenzene-1-Sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- Benzenesulfonamide,2-chloro-5-(methylsulfonyl)-
- 2-chloro-5-methylsulfonylbenzenesulfonamide
- 5-METHANESULFONYL-2-CHLOROBENZENESULFONAMIDE
- 2-Chlor-5-(methylsulfonyl)benzolsulfonamid
- 2-chloro-5-(methylsulfonyl)benzenesulfonamide
- 2-Chloro-5-methanesulfonyl-benzene
- 2-CHLORO-5-METHANESULFONYL-BENZENESULFONAMIDE
- 4-Chlor-3-sulfamoylphenylmethylsulfon
- 4-Chlor-3-sulfamoylphenyl-methylsulfon
- AC1LO32R
- CTK4H4554
- STK663496
- DTXSID20361206
- EN300-95350
- SCHEMBL11009995
- Z353972988
- 2-chloro-5-methanesulfonylbenzene-1-sulfonamide
- 3544-47-6
- AC-18633
- CS-0264920
- 2-Chloro-5-(methanesulfonyl)benzene-1-sulfonamide
- AKOS003594170
- A912788
- 2-Chloro-5-Methanesulfonylbenzene-1-Sulfonamide
-
- MDL: MFCD03198165
- Inchi: 1S/C7H8ClNO4S2/c1-14(10,11)5-2-3-6(8)7(4-5)15(9,12)13/h2-4H,1H3,(H2,9,12,13)
- InChI Key: BBCWUIJFWBSIJP-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1S(N)(=O)=O)S(C)(=O)=O
Computed Properties
- Exact Mass: 268.95844
- Monoisotopic Mass: 268.9583278g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 419
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 111Ų
Experimental Properties
- Density: 1.567
- Boiling Point: 534.9°C at 760 mmHg
- Flash Point: 277.3°C
- Refractive Index: 1.582
- PSA: 94.3
2-Chloro-5-Methanesulfonylbenzene-1-Sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C387025-10mg |
2-Chloro-5-Methanesulfonylbenzene-1-Sulfonamide |
3544-47-6 | 10mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C387025-50mg |
2-Chloro-5-Methanesulfonylbenzene-1-Sulfonamide |
3544-47-6 | 50mg |
$ 210.00 | 2022-06-06 | ||
| TRC | C387025-100mg |
2-Chloro-5-Methanesulfonylbenzene-1-Sulfonamide |
3544-47-6 | 100mg |
$ 340.00 | 2022-06-06 | ||
| A2B Chem LLC | AF95207-50mg |
2-Chloro-5-(methylsulfonyl)benzenesulfonamide |
3544-47-6 | 95% | 50mg |
$248.00 | 2024-04-20 | |
| A2B Chem LLC | AF95207-100mg |
2-Chloro-5-(methylsulfonyl)benzenesulfonamide |
3544-47-6 | 95% | 100mg |
$352.00 | 2024-04-20 | |
| A2B Chem LLC | AF95207-250mg |
2-Chloro-5-(methylsulfonyl)benzenesulfonamide |
3544-47-6 | 95% | 250mg |
$489.00 | 2024-04-20 | |
| A2B Chem LLC | AF95207-500mg |
2-Chloro-5-(methylsulfonyl)benzenesulfonamide |
3544-47-6 | 95% | 500mg |
$750.00 | 2024-04-20 | |
| A2B Chem LLC | AF95207-1g |
2-Chloro-5-(methylsulfonyl)benzenesulfonamide |
3544-47-6 | 95% | 1g |
$952.00 | 2024-04-20 | |
| A2B Chem LLC | AF95207-2.5g |
2-Chloro-5-(methylsulfonyl)benzenesulfonamide |
3544-47-6 | 95% | 2.5g |
$1832.00 | 2024-04-20 | |
| A2B Chem LLC | AF95207-5g |
2-Chloro-5-(methylsulfonyl)benzenesulfonamide |
3544-47-6 | 95% | 5g |
$2693.00 | 2024-04-20 |
2-Chloro-5-Methanesulfonylbenzene-1-Sulfonamide Suppliers
2-Chloro-5-Methanesulfonylbenzene-1-Sulfonamide Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 2-Chloro-5-Methanesulfonylbenzene-1-Sulfonamide
2-Chloro-5-Methanesulfonylbenzene-1-Sulfonamide (CAS No 3544-47-6)
The compound 2-Chloro-5-Methanesulfonylbenzene-1-Sulfonamide, identified by the CAS registry number 3544-47-6, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a benzene ring substituted with a chlorine atom at position 2, a methanesulfonyl group at position 5, and a sulfonamide group at position 1. The combination of these functional groups makes it a versatile compound with potential applications in drug design and material science.
Recent studies have highlighted the importance of sulfonamide-containing compounds in medicinal chemistry. The sulfonamide group, in particular, is known for its ability to act as a bioisostere for carboxylic acids, making it a valuable moiety in the development of bioactive molecules. In the case of 2-Chloro-5-Methanesulfonylbenzene-1-Sulfonamide, the presence of both sulfonamide and methanesulfonyl groups introduces additional complexity and functionality to the molecule. This dual functionality has been explored in various research contexts, including enzyme inhibition studies and the development of potential therapeutic agents.
The synthesis of 2-Chloro-5-Methanesulfonylbenzene-1-Sulfonamide involves multi-step organic reactions, often requiring precise control over reaction conditions to achieve high yields and purity. Researchers have employed various strategies, including nucleophilic aromatic substitution and coupling reactions, to construct this compound. The use of modern catalytic systems and green chemistry principles has further enhanced the efficiency and sustainability of these synthetic routes.
In terms of applications, 2-Chloro-5-Methanesulfonylbenzene-1-Sulfonamide has shown promise in several areas. For instance, its ability to modulate enzyme activity has been investigated in the context of developing inhibitors for kinases and other key enzymes involved in disease pathways. Additionally, the compound's stability and solubility properties make it a candidate for use in drug delivery systems and as a building block for more complex molecular architectures.
The structural features of this compound also make it an interesting subject for computational studies. Researchers have utilized molecular modeling techniques to predict its interactions with biological targets, as well as to explore its potential for optimization through structural modifications. These insights are crucial for advancing its application in drug discovery programs.
In conclusion, 2-Chloro-5-Methanesulfonylbenzene-1-Sulfonamide (CAS No 3544-47-6) stands out as a valuable compound with diverse applications in organic synthesis and medicinal chemistry. Its unique combination of functional groups and favorable chemical properties positions it as a promising candidate for further research and development in various scientific domains.
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